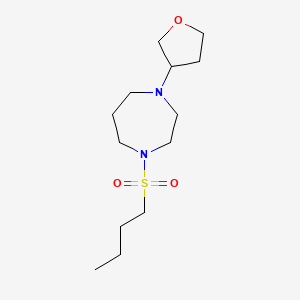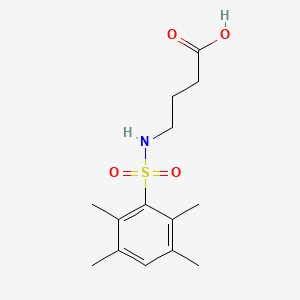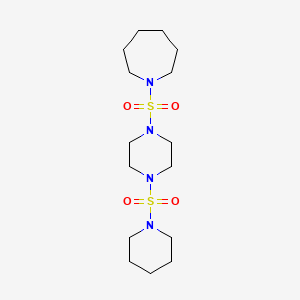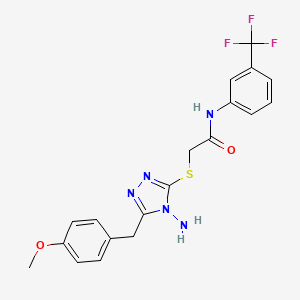![molecular formula C23H26N4O2 B2923855 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941962-73-8](/img/structure/B2923855.png)
4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a dimethylamino group, an oxadiazole ring, and a pyrrolidin-2-one ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrrolidin-2-one rings suggests that the compound likely has a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The dimethylamino group could potentially participate in acid-base reactions, while the oxadiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could make the compound basic, while the presence of the oxadiazole and pyrrolidin-2-one rings could give the compound aromatic properties .科学的研究の応用
Synthetic Chemistry Applications
Several studies have illustrated the compound's utility in synthetic chemistry, specifically in the microwave-assisted synthesis of new pyrazolopyridines showing promising antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Another example includes the generation of a diverse library of compounds through alkylation and ring closure reactions, highlighting the compound's versatility as a chemical precursor (Roman, 2013).
Materials Science and Polymer Research
In the realm of materials science, research on 1,3,4-oxadiazole derivatives, which are structurally related to the queried compound, has explored their optoelectronic properties for potential use in light-emitting devices and other electronic applications (Joshi & Ramachandran, 2017). The synthesis and evaluation of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s have also been documented, emphasizing the compound's role in developing advanced materials with high thermal stability and solubility in organic solvents (Hamciuc, Hamciuc, & Brumǎ, 2005).
Biomedical Research
The compound's derivatives have been investigated for their antimicrobial properties. For instance, new isoxazoline-incorporated pyrrole derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showcasing the compound's relevance in developing novel antimicrobial agents (Kumar, Kumar, & Nihana, 2017). Additionally, research into oxadiazole derivatives has identified compounds with significant anti-tubercular activity against Mycobacterium tuberculosis, further indicating the potential of these compounds in medicinal chemistry (Raval et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)16-5-11-20(12-6-16)27-14-18(13-21(27)28)23-24-22(25-29-23)17-7-9-19(10-8-17)26(3)4/h5-12,15,18H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSQXIDWANOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)


![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)



![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)
![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)
![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)


![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)